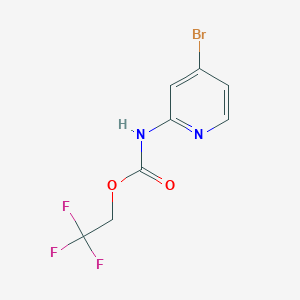2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate
CAS No.: 1873523-29-5
Cat. No.: VC7755901
Molecular Formula: C8H6BrF3N2O2
Molecular Weight: 299.047
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1873523-29-5 |
|---|---|
| Molecular Formula | C8H6BrF3N2O2 |
| Molecular Weight | 299.047 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C8H6BrF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) |
| Standard InChI Key | KRFLPIGISISMID-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1Br)NC(=O)OCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate is inferred as C₈H₆BrF₃N₂O₂, with a theoretical molecular weight of 299.05 g/mol. Its structure consists of a pyridine ring substituted at position 2 with a carbamate group (-NH-C(O)-O-) and at position 4 with a bromine atom. The carbamate’s oxygen atom is further bonded to a 2,2,2-trifluoroethyl moiety (-CH₂CF₃), imparting significant electronegativity and lipophilicity to the molecule.
Structural Analysis
Key structural features include:
-
Pyridine Core: The aromatic heterocycle provides a planar framework conducive to π-π stacking interactions and hydrogen bonding.
-
Bromine Substituent: Positioned at the para position relative to the carbamate group, bromine enhances molecular polarizability and influences electronic distribution across the ring .
-
Trifluoroethyl Group: The -CF₃ group introduces strong electron-withdrawing effects, potentially altering reactivity and metabolic stability compared to non-fluorinated analogs.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₆BrF₃N₂O₂ |
| Molecular Weight | 299.05 g/mol |
| IUPAC Name | 2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate |
| SMILES | C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F |
| Key Functional Groups | Carbamate, Pyridine, Bromine, Trifluoroethyl |
Synthesis and Reaction Dynamics
The synthesis of this compound likely follows established carbamate formation protocols, analogous to methods reported for its 5-bromo isomer.
Synthetic Pathway
-
Starting Materials:
-
4-Bromopyridin-2-amine
-
2,2,2-Trifluoroethyl chloroformate
-
-
Reaction Mechanism:
-
The amine reacts with chloroformate under basic conditions (e.g., triethylamine or NaHCO₃), facilitating nucleophilic acyl substitution.
-
Deprotonation of the amine enhances its nucleophilicity, attacking the electrophilic carbonyl carbon of the chloroformate.
-
HCl byproduct is neutralized by the base, driving the reaction to completion.
-
Optimization Considerations
-
Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
-
Solvent: Dichloromethane or THF is commonly used for their inertness and solubility properties.
-
Yield: Expected to range between 65–85%, comparable to analogous syntheses.
Comparative Analysis with Structural Analogs
The position of bromine substitution critically influences molecular behavior:
| Compound | Bromine Position | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate | 4 | 299.05 | Hypothesized enzyme inhibition |
| 2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate | 5 | 299.04 | Cytochrome P450 studies |
| 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate | 5 (with CH₃ at 6) | 313.07 | Pharmaceutical intermediate |
Electronic Effects: The 4-bromo substitution may enhance resonance stabilization of the pyridine ring compared to 5-bromo analogs, altering redox potentials and binding affinities.
Industrial and Research Applications
-
Pharmaceutical Intermediates: Serves as a precursor in synthesizing kinase inhibitors or antimicrobial agents.
-
Material Science: Fluorinated carbamates contribute to hydrophobic coatings or liquid crystal formulations .
-
Analytical Chemistry: Potential use as a derivatization agent for mass spectrometry due to its ionization-enhancing groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume